Sucistil

Description

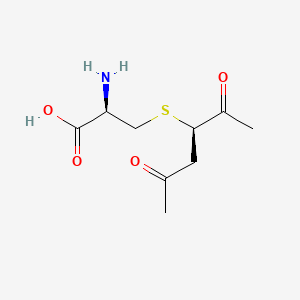

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO4S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(3R)-2,5-dioxohexan-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C9H15NO4S/c1-5(11)3-8(6(2)12)15-4-7(10)9(13)14/h7-8H,3-4,10H2,1-2H3,(H,13,14)/t7-,8+/m0/s1 |

InChI Key |

APEHTMPGSTXAJL-JGVFFNPUSA-N |

Isomeric SMILES |

CC(=O)C[C@H](C(=O)C)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)CC(C(=O)C)SCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Cysteamine as a Multifaceted Antioxidant in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteamine, a naturally occurring aminothiol, has garnered significant attention for its potent antioxidant properties in various cellular models. Its cytoprotective effects are attributed to a multi-pronged mechanism of action that involves direct scavenging of reactive oxygen species (ROS), replenishment of the intracellular antioxidant glutathione (GSH), and modulation of key antioxidant signaling pathways. This technical guide provides an in-depth overview of the antioxidant activities of cysteamine in cellular models, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Mechanisms of Antioxidant Action

Cysteamine exerts its antioxidant effects through several key mechanisms:

-

Direct Scavenging of Reactive Oxygen Species (ROS): The thiol group (-SH) in cysteamine can directly react with and neutralize various ROS, including hydroxyl radicals and hydrogen peroxide, thereby mitigating oxidative damage to cellular components.[1][2]

-

Replenishment of Intracellular Glutathione (GSH): Cysteamine promotes the uptake of cystine, a precursor for the synthesis of GSH, the most abundant intracellular antioxidant.[3] This leads to a significant increase in intracellular GSH levels, enhancing the cell's capacity to combat oxidative stress.[4][5] Studies have shown that this increase in GSH is crucial for protecting cells against oxidant-induced death.

-

Activation of the Nrf2-ARE Signaling Pathway: Cysteamine and its oxidized form, cystamine, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and detoxification enzymes, providing a sustained defense against oxidative stress.

Quantitative Effects of Cysteamine on Cellular Redox State

The antioxidant efficacy of cysteamine has been quantified in various cellular models. The following tables summarize the dose-dependent effects of cysteamine on key markers of oxidative stress.

Table 1: Effect of Cysteamine on Intracellular Reactive Oxygen Species (ROS) Levels

| Cell Line | Oxidative Stressor | Cysteamine Concentration | Incubation Time | % Reduction in ROS | Reference |

| Human Corneal Endothelial Cells (HCECs) | 5 mM tBHP | 0-50 mM | Not Specified | Significant inhibition | |

| RAW Macrophages | Phorbol Myristate Acetate (PMA) | Not Specified | 60 minutes | 33% | |

| Mouse Peritoneal Macrophages | Apoptotic Renal Tubular Cells | Not Specified | 24 hours | 43-52% | |

| IEC-6 Cells | 5 µM FeSO₄ | 0.1 mM | 1 hour | Significant reduction | |

| IEC-6 Cells | 5 µM FeSO₄ | 1 mM | 1 hour | More significant reduction |

Table 2: Effect of Cysteamine on Intracellular Glutathione (GSH) Levels

| Cell Line | Cysteamine Concentration | Incubation Time | Fold Increase in GSH | Reference |

| C3H/10T1/2 Cl 8 Cells | 300 µM | 24 hours | 3-4 fold | |

| Chinese Hamster Ovary (CHO) Cells | Not Specified | Not Specified | 2-fold | |

| Cystinotic Proximal Tubular Epithelial Cells | Not Specified | Not Specified | Increased total glutathione | |

| Control Proximal Tubular Epithelial Cells | Not Specified | Not Specified | Increased total glutathione |

Table 3: Effect of Cysteamine on Antioxidant Enzyme Expression and Activity (Illustrative)

| Cell Line/Tissue | Cysteamine Treatment | Enzyme | Change in Expression/Activity | Reference |

| Buffalo Granulosa Cells | 200 µM (under H₂O₂ stress) | Catalase | Maintained activity | |

| CCRF-CEM Cells | 200 µM | Glutathione Peroxidase | Inhibition of activity |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of cysteamine in cellular models.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels by flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Cysteamine solution

-

Oxidative stress inducer (e.g., H₂O₂, tBHP)

-

Flow cytometer

Procedure:

-

Cell Culture: Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Treatment: Treat cells with various concentrations of cysteamine for the desired duration. Include untreated controls and positive controls treated with an oxidative stress inducer.

-

Harvesting: Detach adherent cells using trypsin-EDTA, or collect suspension cells by centrifugation.

-

Washing: Wash the cells once with PBS.

-

Staining: Resuspend the cell pellet in pre-warmed PBS containing 5-10 µM DCFH-DA. Incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Resuspension: Resuspend the final cell pellet in PBS.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the DCF fluorophore at 488 nm and measure the emission at ~525 nm. Record the mean fluorescence intensity (MFI) for each sample.

-

Data Analysis: Normalize the MFI of the treated samples to the untreated control to determine the relative change in ROS levels.

Quantification of Intracellular Glutathione (GSH)

This protocol outlines the determination of total intracellular glutathione (GSH + GSSG) levels using the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)-based enzymatic recycling assay.

Materials:

-

Cells of interest

-

PBS

-

Metaphosphoric acid (MPA) or other deproteinizing agent

-

Assay buffer (e.g., phosphate buffer with EDTA)

-

DTNB solution

-

Glutathione reductase (GR) solution

-

NADPH solution

-

GSH standard solutions

-

Microplate reader

Procedure:

-

Cell Lysis and Deproteinization:

-

Harvest and wash cells with cold PBS.

-

Lyse the cell pellet in a deproteinizing agent like MPA on ice.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the glutathione.

-

-

Assay Reaction:

-

In a 96-well plate, add the sample supernatant or GSH standards.

-

Add the assay buffer.

-

Add the DTNB solution.

-

Add the glutathione reductase solution.

-

Initiate the reaction by adding the NADPH solution.

-

-

Measurement: Immediately measure the absorbance at 405-412 nm kinetically for several minutes using a microplate reader.

-

Calculation: Calculate the rate of change in absorbance for each sample and standard. Generate a standard curve from the GSH standards and determine the glutathione concentration in the samples.

Western Blot Analysis of Antioxidant Proteins

This protocol provides a general workflow for analyzing the expression of key proteins in the Nrf2 pathway (Nrf2, Keap1, HO-1) and other antioxidant enzymes (SOD, CAT, GPx).

Materials:

-

Cells of interest

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-SOD, anti-CAT, anti-GPx, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathway Visualization

The Nrf2-ARE Antioxidant Response Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or inducers like cysteamine, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes and proteins involved in glutathione metabolism.

Conclusion

Cysteamine demonstrates robust antioxidant activity in cellular models through a combination of direct ROS scavenging, enhancement of the intracellular glutathione pool, and activation of the Nrf2-ARE signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of cysteamine and other antioxidant compounds. The multifaceted nature of its antioxidant action makes cysteamine a compelling candidate for further investigation in the context of diseases associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Promotion of cystine uptake and its utilization for glutathione biosynthesis induced by cysteamine and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of cysteamine on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteamine increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Affected by Cysteamine Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteamine, a simple aminothiol, has a multifaceted impact on cellular biochemistry, extending far beyond its primary clinical application in the treatment of cystinosis. This technical guide provides a comprehensive overview of the core biochemical pathways modulated by cysteamine treatment. It delves into its well-established role in lysosomal cystine depletion, its significant influence on redox homeostasis through glutathione metabolism and direct antioxidant effects, and its emerging roles in modulating crucial signaling cascades such as the neuroprotective Nrf2 and BDNF pathways, as well as the mTOR and autophagy pathways. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes Graphviz diagrams to visualize the complex interplay of these molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking a deeper understanding of the molecular mechanisms of cysteamine and its therapeutic potential.

Core Mechanism of Action in Cystinosis: Lysosomal Cystine Depletion

The primary and most well-understood mechanism of cysteamine action is in the treatment of cystinosis, a lysosomal storage disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. In the absence of functional cystinosin, cystine accumulates and crystallizes within lysosomes, leading to cellular damage.

Cysteamine, as a small molecule, can enter the lysosome where it participates in a thiol-disulfide exchange reaction with cystine. This reaction cleaves the cystine molecule into cysteine and a mixed disulfide of cysteine and cysteamine.[1][2] Both of these products can then be exported from the lysosome via alternative transporters, effectively bypassing the defective cystinosin and reducing the intralysosomal cystine load.[1][3]

Quantitative Data: Effect of Cysteamine on White Blood Cell (WBC) Cystine Levels

The efficacy of cysteamine in treating cystinosis is clinically monitored by measuring the cystine content in white blood cells.

| Treatment Regimen | Mean WBC Cystine Level (nmol ½ cystine/mg protein) | Study Population | Reference |

| Immediate-Release Cysteamine (Cystagon®) q6h | 0.54 ± 0.05 | 43 patients with cystinosis | [1] |

| Delayed-Release Cysteamine (Procysbi®) q12h | 0.62 ± 0.05 | 43 patients with cystinosis | |

| Delayed-Release Cysteamine (Pre-treatment) | 3.2 ± 3.0 | 15 treatment-naïve patients <6 years old | |

| Delayed-Release Cysteamine (Post-treatment) | 0.8 ± 0.8 | 15 treatment-naïve patients <6 years old | |

| Oral Cysteamine (Multinational Clinical Trial) | ~85% reduction from baseline | 93 patients with cystinosis |

Experimental Protocol: Quantification of Intracellular Cystine by LC-MS/MS

This protocol outlines the general steps for the accurate measurement of intracellular cystine levels in cultured cells.

1. Cell Culture and Harvesting:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in the presence of N-ethylmaleimide (NEM) to prevent the oxidation of cysteine to cystine.

2. Sample Preparation:

-

Precipitate proteins from the cell lysate using an acid like sulfosalicylic acid.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Add a known concentration of a stable isotope-labeled internal standard (e.g., d6-cystine) to the supernatant.

3. LC-MS/MS Analysis:

-

Perform chromatographic separation of cystine from other cellular components using a suitable liquid chromatography (LC) system.

-

Detect and quantify cystine and the internal standard using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.

4. Data Analysis:

-

Generate a calibration curve using known concentrations of cystine.

-

Determine the concentration of cystine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the cystine concentration to the total protein content of the cell lysate.

Modulation of Redox Homeostasis

Cysteamine significantly impacts cellular redox balance through its influence on glutathione metabolism and its direct antioxidant properties.

Glutathione Metabolism

Cysteamine has been shown to increase intracellular levels of glutathione (GSH), a major cellular antioxidant. This is thought to occur through multiple mechanisms, including providing a source of cysteine, a rate-limiting substrate for GSH synthesis, and by promoting the uptake of cystine, which can then be reduced to cysteine.

Quantitative Data: Effect of Cysteamine on Glutathione Levels

| Cell Line | Cysteamine Concentration | Fold Increase in Glutathione | Reference |

| C3H/10T1/2 Cl 8 cells | 300 µM | 3-4 fold | |

| Chinese Hamster Ovary (CHO) cells | 0.12 mM (half-maximal) | Two-fold | |

| Cultured cystinotic proximal tubular epithelial cells | Not specified | Increased total glutathione | |

| Human corneal endothelial cells | Not specified | Increased glutathione |

Experimental Protocol: Measurement of Intracellular Glutathione

This protocol describes a common method for quantifying cellular glutathione levels.

1. Cell Lysis:

-

Harvest cultured cells and wash with cold PBS.

-

Lyse the cells in a suitable buffer, often containing reagents to prevent GSH oxidation.

2. Deproteinization:

-

Precipitate proteins using an acid such as metaphosphoric acid or perchloric acid.

-

Centrifuge to remove the protein pellet.

3. Glutathione Assay:

-

The total glutathione content (GSH + GSSG) can be measured using a glutathione reductase-coupled enzymatic recycling assay.

-

In this assay, GSH is oxidized by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form GSSG and the chromophore 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

-

GSSG is then recycled back to GSH by glutathione reductase, allowing for signal amplification.

-

To measure GSSG specifically, GSH can be derivatized with 2-vinylpyridine prior to the assay.

4. Data Analysis:

-

Generate a standard curve with known concentrations of GSH.

-

Calculate the glutathione concentration in the samples based on the standard curve and normalize to the protein concentration.

Direct Antioxidant Effects and Oxidative Stress Reduction

Cysteamine can act as a direct scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant activity contributes to its therapeutic effects in conditions beyond cystinosis where oxidative stress is a key pathological feature.

Quantitative Data: Effect of Cysteamine on Oxidative Stress Markers

| Model System | Cysteamine Treatment | Effect on Oxidative Stress | Reference |

| Cultured Macrophages | In vitro treatment | Reduced cellular generation of ROS | |

| Mouse Model of CKD | 600 mg/kg in drinking water | Decreased renal oxidized protein levels | |

| Human Corneal Endothelial Cells | Various concentrations | Inhibited tBHP-induced ROS production |

Experimental Protocol: Assessment of Mitochondrial ROS using MitoSOX Red

This protocol outlines the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, to assess mitochondrial ROS levels by flow cytometry.

1. Cell Preparation:

-

Culture cells to the desired density.

-

Harvest and resuspend the cells in a suitable buffer (e.g., HBSS or phenol red-free medium).

2. MitoSOX Staining:

-

Incubate the cells with MitoSOX Red (typically 1-5 µM) for 10-30 minutes at 37°C, protected from light.

3. Washing:

-

After incubation, wash the cells with warm buffer to remove excess probe.

4. Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite the MitoSOX Red with a laser (e.g., 488 nm or 561 nm) and detect the fluorescence emission in the appropriate channel (e.g., PE or a similar red channel).

5. Data Analysis:

-

Quantify the mean fluorescence intensity of the MitoSOX signal as an indicator of mitochondrial superoxide levels.

-

Compare the fluorescence intensity between control and cysteamine-treated cells.

Modulation of Neuroprotective Pathways

Cysteamine has demonstrated neuroprotective effects, which are attributed to its ability to upregulate key neurotrophic and antioxidant signaling pathways.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

Cysteamine has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and differentiation.

Quantitative Data: Effect of Cysteamine on BDNF Levels

| Model System | Cysteamine Dose | Effect on BDNF Levels | Brain Region | Reference |

| Male BALB/cByJ Mice | 200 mg/kg (i.p.) | Significant increase | Hippocampus | |

| Heterozygous Reeler Mice | 150 mg/kg/day for 30 days | Significantly attenuated decrease in mature BDNF | Frontal Cortex & Hippocampus | |

| Huntington's Disease Mice | Not specified | Increased BDNF levels | Brain |

Experimental Protocol: Quantification of BDNF by ELISA

This protocol provides a general outline for measuring BDNF protein levels in brain tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

2. ELISA Procedure:

-

Coat a microplate with a capture antibody specific for BDNF.

-

Add the brain tissue homogenates and a series of BDNF standards to the wells and incubate.

-

Wash the plate to remove unbound material.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add a substrate for the enzyme that produces a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of BDNF in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the BDNF concentration to the total protein content of the homogenate.

Nrf2 Antioxidant Pathway

Cysteamine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.

Quantitative Data: Effect of Cysteamine on the Nrf2 Pathway

Quantitative data for the direct dose-response of cysteamine on Nrf2 activation is still emerging, with many studies using its oxidized form, cystamine, or co-drugs.

| Cell Line | Treatment | Effect on Nrf2 Pathway | Reference |

| RAW 264.7 cells | I-152 (Cysteamine-NAC co-drug) | Dose-dependent activation of Nrf2 | |

| Neuronal cells | Cystamine (oxidized form of cysteamine) | Activation of the Nrf2 pathway |

Experimental Protocol: Western Blot Analysis of Nrf2 Nuclear Translocation

This protocol details the steps to assess the activation of the Nrf2 pathway by measuring the amount of Nrf2 in the nuclear fraction of cells.

1. Cell Treatment and Fractionation:

-

Treat cultured cells with cysteamine or a vehicle control for the desired time.

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear components. Commercial kits are available for this purpose.

2. Protein Quantification:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

-

Quantify the band intensity for Nrf2 in the nuclear and cytoplasmic fractions.

-

Use a loading control for each fraction (e.g., Lamin B1 for the nucleus and GAPDH for the cytoplasm) to normalize the Nrf2 signal.

-

An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates pathway activation.

Regulation of Autophagy and mTOR Signaling

Cysteamine has been shown to modulate the process of autophagy, a cellular recycling mechanism, and the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism.

Autophagy

Cysteamine can induce the accumulation of autophagosomes. This effect appears to be biphasic, with an initial increase in autophagosome formation followed by a later blockage of autophagic degradation.

mTOR Signaling

In the context of cystinosis, where mTORC1 signaling is dysregulated, cysteamine treatment alone does not appear to correct defects in basal autophagy. However, combination therapy with an mTOR inhibitor like everolimus shows promise in restoring normal autophagic function.

References

- 1. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

Cysteamine's In Vitro Impact on Glutathione Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of cysteamine on glutathione (GSH) metabolism. Cysteamine, a potent aminothiol, has demonstrated a significant capacity to modulate intracellular GSH levels, a critical component of cellular antioxidant defense. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular pathways.

Core Findings: Cysteamine Elevates Intracellular Glutathione

Cysteamine consistently demonstrates the ability to increase total glutathione levels in various cell types in vitro. This effect is dose-dependent and has been observed in both healthy and disease-model cell lines. The primary mechanisms involve the enhancement of cysteine availability, a rate-limiting substrate for glutathione synthesis, and the activation of key antioxidant signaling pathways.

Quantitative Effects of Cysteamine on Glutathione Levels

The following tables summarize the quantitative data from several in vitro studies investigating the impact of cysteamine on glutathione concentrations.

| Cell Line | Cysteamine Concentration | Duration of Treatment | Fold Increase in Total Glutathione | Reference |

| C3H/10T1/2 Cl 8 | 300 µM | 24 hours | 3-4 fold | [1] |

| Chinese Hamster Ovary (CHO) | Not specified | Not specified | 2-fold | [2] |

| Cultured Cystinotic Proximal Tubular Epithelial Cells | Not specified | Not specified | Increased total glutathione | [3] |

| Control Proximal Tubular Epithelial Cells | Not specified | Not specified | Increased total glutathione | [3] |

| Mouse Oocytes (in TCM199 medium) | 100 µM | Not specified | Significant increase | [4] |

| Mouse Oocytes (in MEME medium) | 200 µM | Not specified | Higher than control |

| Cell Line | Cysteamine Concentration | Effect on Glutathione Redox Status | Reference |

| Cultured Cystinotic Proximal Tubular Epithelial Cells | Not specified | Normalized glutathione redox status | |

| C3H/10T1/2 Cl 8 | 300 µM | No change in the ratio of reduced to oxidized glutathione |

Molecular Mechanisms of Cysteamine-Induced Glutathione Enhancement

Cysteamine employs a multi-faceted approach to boost intracellular glutathione levels. The key mechanisms identified through in vitro studies are:

-

Promotion of Cystine Uptake: Cysteamine facilitates the uptake of cystine, the disulfide form of cysteine, from the extracellular environment. It achieves this through a thiol-disulfide exchange reaction, forming a mixed disulfide of cysteamine and cysteine. This mixed disulfide can then be transported into the cell via amino acid transport systems. Inside the cell, the mixed disulfide is reduced, releasing both cysteamine and cysteine. The increased availability of intracellular cysteine directly fuels the synthesis of glutathione.

-

Upregulation of Glutathione Synthesis Enzymes: The synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), also known as gamma-glutamylcysteine synthetase. The second step is catalyzed by glutathione synthetase (GS). In vitro studies have shown that the cysteamine-induced increase in glutathione is completely prevented by buthionine sulfoximine (BSO), a specific inhibitor of GCL. This indicates that cysteamine's effect is dependent on de novo glutathione synthesis.

-

Activation of the Nrf2 Signaling Pathway: Cysteamine has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of antioxidant gene expression. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Cysteamine can interact with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, which include the subunits of GCL. This transcriptional activation leads to increased synthesis of the rate-limiting enzyme for glutathione production.

Signaling Pathway Diagram

Caption: Cysteamine's mechanisms for increasing intracellular glutathione.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning cysteamine's effect on glutathione metabolism.

Cell Culture and Cysteamine Treatment

-

Cell Lines: A variety of cell lines have been utilized, including Chinese Hamster Ovary (CHO) cells, C3H/10T1/2 Cl 8 cells, and primary cultured human proximal tubular epithelial cells.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., McCoy's 5A medium for CHO cells) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cysteamine Treatment: Cysteamine is dissolved in culture medium to the desired concentrations (e.g., 0-8 mM) and added to the cells for a specified duration (e.g., 0-60 minutes or 24 hours).

Measurement of Intracellular Glutathione Levels

A common and reliable method for quantifying intracellular glutathione is through High-Performance Liquid Chromatography (HPLC) or using commercially available assay kits.

a) HPLC-Based Method

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable buffer (e.g., containing sulfosalicylic acid to precipitate proteins).

-

Derivatization: The thiol groups of reduced glutathione (GSH) and oxidized glutathione (GSSG) in the cell lysate are derivatized with a fluorescent reagent such as o-phthalaldehyde (OPT).

-

Chromatographic Separation: The derivatized glutathione species are separated by reverse-phase HPLC.

-

Detection: The separated compounds are detected using a fluorescence detector.

-

Quantification: The concentration of GSH and GSSG is determined by comparing the peak areas to a standard curve generated with known concentrations of GSH and GSSG.

b) Commercial Luminescence-Based Assay (e.g., GSH-Glo™)

-

Cell Lysis: A specific lysis reagent provided in the kit is added to the cultured cells to release intracellular glutathione.

-

GSH Detection: A luciferin derivative and glutathione S-transferase (GST) are added. In the presence of GSH, the luciferin derivative is converted to luciferin.

-

Luminescence Measurement: A luciferase-containing reagent is added, which catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of GSH.

-

Data Analysis: The luminescence is measured using a luminometer, and the GSH concentration is calculated based on a standard curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for in vitro cysteamine studies.

Inhibition of Cysteamine's Effect

To confirm the mechanism of action, inhibitors of specific pathways are often used in conjunction with cysteamine treatment.

-

Buthionine Sulfoximine (BSO): As previously mentioned, BSO is an irreversible inhibitor of GCL. The complete abrogation of cysteamine-induced glutathione increase by BSO confirms the reliance on de novo synthesis.

Conclusion

In vitro studies provide compelling evidence that cysteamine is a potent modulator of glutathione metabolism. Its ability to enhance cystine uptake and activate the Nrf2 signaling pathway leads to a significant increase in intracellular glutathione levels. These findings underscore the potential of cysteamine as a therapeutic agent for conditions associated with oxidative stress and glutathione deficiency. The experimental protocols and mechanistic understanding outlined in this guide provide a solid foundation for further research and development in this area.

References

- 1. Cysteamine increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promotion of cystine uptake and its utilization for glutathione biosynthesis induced by cysteamine and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Multifaceted Molecular Targets of Cysteamine in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteamine, a simple aminothiol naturally produced in mammalian cells as a degradation product of coenzyme A, has garnered significant scientific interest due to its therapeutic efficacy in the treatment of the rare genetic disorder cystinosis. Beyond its primary role in depleting lysosomal cystine, a growing body of evidence reveals that cysteamine interacts with a multitude of molecular targets, leading to a diverse range of cellular effects. This technical guide provides a comprehensive overview of the known molecular targets of cysteamine in mammalian cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Molecular Targets and Mechanisms of Action

Cysteamine's therapeutic and biological effects stem from its ability to interact with several key cellular components and pathways. The primary molecular targets identified to date include lysosomal cystine, the enzyme transglutaminase 2, and components of the cellular antioxidant system. Furthermore, cysteamine has been shown to modulate specific signaling pathways, including those involving brain-derived neurotrophic factor (BDNF), mTOR, and Nrf2.

Lysosomal Cystine Depletion

The most well-established molecular target of cysteamine is lysosomal cystine. In the genetic disorder cystinosis, a defective lysosomal cystine transporter, cystinosin, leads to the accumulation and crystallization of cystine within lysosomes, causing cellular damage. Cysteamine effectively bypasses this defect.

Mechanism of Action: Cysteamine enters the lysosome, where its thiol group participates in a disulfide exchange reaction with cystine. This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine and cysteamine.[1][2] Both of these products are then able to exit the lysosome via specific amino acid transporters, effectively clearing the accumulated cystine.[1][2]

Quantitative Data:

| Parameter | Value | Cell Type/System | Reference |

| Cystine Depletion | 64% loss of initial cystine | Cystinotic leucocyte granular fractions | [3] |

| Cysteamine Concentration for Depletion | 0.1 mM | Cystinotic leucocyte granular fractions |

Experimental Protocol: Measurement of Lysosomal Cystine Depletion

A common method to quantify lysosomal cystine depletion involves the isolation of lysosome-rich fractions from cells, followed by the measurement of cystine content.

-

Cell Culture and Treatment: Culture cystinotic fibroblasts or other relevant cell types. Treat the cells with varying concentrations of cysteamine for defined periods.

-

Lysosome Isolation:

-

Harvest cells and homogenize them in a hypotonic buffer.

-

Perform differential centrifugation to separate cellular organelles. The lysosome-rich fraction is typically pelleted at high speed.

-

-

Cystine Quantification:

-

Lyse the isolated lysosomes to release their contents.

-

Quantify cystine levels using methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or a protein binding assay using E. coli cystine-binding protein.

-

Signaling Pathway:

Mechanism of cysteamine-mediated lysosomal cystine depletion.

Transglutaminase 2 (TG2) Inhibition

Cysteamine acts as a competitive inhibitor of tissue transglutaminase 2 (TG2), an enzyme involved in protein cross-linking. Dysregulation of TG2 activity is implicated in various diseases, including neurodegenerative disorders and celiac disease.

Mechanism of Action: Cysteamine serves as an alternative substrate for TG2. The enzyme catalyzes the formation of an isopeptide bond between a glutaminyl residue of a protein and the primary amine of cysteamine, resulting in the formation of N-(γ-glutamyl)cysteamine. This competitive inhibition prevents TG2 from cross-linking its natural protein substrates.

Quantitative Data:

No specific IC50 or Ki values for cysteamine's inhibition of TG2 were found in the provided search results. However, it is consistently described as a competitive inhibitor.

Experimental Protocol: Transglutaminase Activity Assay

Several methods can be used to measure TG2 activity and its inhibition by cysteamine. A common method is a colorimetric or fluorometric assay.

-

Reagents:

-

Purified TG2 enzyme.

-

A substrate pair, such as a glutamine-containing peptide (e.g., biotin-TVQQEL-OH) and a primary amine (e.g., poly-L-lysine coated on a plate or a fluorescently labeled amine like monodansylcadaverine).

-

Calcium chloride (TG2 is a calcium-dependent enzyme).

-

Cysteamine at various concentrations.

-

-

Procedure:

-

In a microplate, combine the TG2 enzyme, the glutamine-containing substrate, and the primary amine substrate in a suitable buffer containing calcium.

-

Add different concentrations of cysteamine to the reaction wells.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Measure the product formation. For the biotinylated substrate, this can be done using a streptavidin-peroxidase conjugate and a colorimetric substrate. For fluorescent substrates, measure the change in fluorescence.

-

Calculate the percentage of inhibition at each cysteamine concentration to determine the IC50 value.

-

Logical Relationship Diagram:

Competitive inhibition of Transglutaminase 2 by cysteamine.

Antioxidant Effects

Cysteamine exhibits significant antioxidant properties through multiple mechanisms, contributing to its protective effects in various pathological conditions.

Mechanisms of Action:

-

Increased Intracellular Glutathione (GSH): Cysteamine has been shown to increase the intracellular levels of glutathione, a major cellular antioxidant. This is thought to occur by providing cysteine, a rate-limiting substrate for GSH synthesis.

-

Direct Radical Scavenging: As a thiol-containing compound, cysteamine can directly scavenge reactive oxygen species (ROS).

-

Inhibition of LDL Oxidation: Cysteamine inhibits the oxidation of low-density lipoprotein (LDL) at the acidic pH found in lysosomes. This is particularly relevant in the context of atherosclerosis.

Quantitative Data:

| Parameter | Value | Condition | Cell Type/System | Reference |

| Increase in Glutathione | 3-4 fold | 300 µM cysteamine for 24 hours | C3H/10T1/2 Cl 8 cells | |

| Inhibition of LDL Oxidation | Lag phase increased from ~1 h to >30 h | 250 µM cysteamine, 5 µM FeSO4, pH 4.5 | In vitro LDL oxidation assay | |

| Inhibition of Ceroid Production | ≥ 80% | ≥ 1 µM cysteamine | Human monocyte-derived macrophages | |

| Reduction in αSMA expression | 52% | 2 nM cysteamine | TGF-β-stimulated NRK-49F cells | |

| Reduction in myofibroblast proliferation | ~50% at 24h | 0.5 nM and 2 nM cysteamine | TGF-β–stimulated NRK-49F cells |

Experimental Protocol: Measurement of Intracellular Glutathione

A common method for measuring intracellular GSH is through the use of fluorescent probes.

-

Cell Culture and Treatment: Culture mammalian cells and treat them with cysteamine.

-

Staining:

-

Wash the cells with a suitable buffer.

-

Incubate the cells with a cell-permeant fluorescent dye that reacts with thiols, such as ThiolTracker™ Violet or monochlorobimane.

-

-

Analysis:

-

The fluorescence intensity, which is proportional to the intracellular GSH concentration, can be measured using a fluorescence microscope, a microplate reader, or a flow cytometer.

-

-

Quantification: A standard curve can be generated using known concentrations of GSH to quantify the intracellular levels.

Experimental Workflow:

Workflow for measuring intracellular glutathione levels.

Somatostatin Depletion

Cysteamine has been shown to deplete tissue levels of somatostatin, a hormone that regulates the secretion of other hormones, including insulin and glucagon.

Mechanism of Action: The exact mechanism of somatostatin depletion is not fully understood, but it is thought to involve an intracellular action of cysteamine that leads to a conformational change in the somatostatin peptide, affecting its immunoreactivity and function, rather than increased release or degradation.

Quantitative Data:

| Parameter | Value | Condition | Animal Model | Reference |

| Pancreatic Somatostatin Depletion | Depleted to 36% of control | 300 mg/kg cysteamine (subcutaneous) | Rats | |

| Pancreatic Somatostatin Depletion | Dose-dependent decrease | 0.1, 1, or 10 mM cysteamine (in vitro) | Isolated rat pancreatic islets | |

| Cortical Somatostatin Depletion | ~50% depletion | ≥ 50 mg/kg cysteamine (subcutaneous) | Rats |

Experimental Protocol: Measurement of Somatostatin

Somatostatin levels in tissues or biological fluids are typically measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for more accurate quantification.

-

Sample Collection: Collect tissue samples (e.g., pancreas, hypothalamus) or biological fluids (e.g., plasma) from control and cysteamine-treated animals.

-

Sample Preparation:

-

For tissues, homogenize in an extraction buffer (e.g., acid-ethanol) to extract the peptides.

-

For fluids, protease inhibitors should be added to prevent somatostatin degradation.

-

-

Immunoassay (RIA or ELISA):

-

The sample is incubated with a specific antibody against somatostatin.

-

A known amount of labeled (radioactive or enzyme-linked) somatostatin is added to compete with the somatostatin in the sample for antibody binding.

-

The amount of bound labeled somatostatin is measured, which is inversely proportional to the amount of somatostatin in the sample.

-

-

LC-MS/MS:

-

Extract and purify somatostatin from the sample.

-

Separate the peptide by liquid chromatography and detect and quantify it using mass spectrometry.

-

Signaling and Regulatory Interactions:

Cysteamine's effect on somatostatin and islet hormone secretion.

Modulation of Key Signaling Pathways

In addition to its direct molecular targets, cysteamine influences several critical signaling pathways, contributing to its broader biological effects, particularly in the context of neuroprotection and cellular stress responses.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

Cysteamine and its oxidized form, cystamine, have been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a key neurotrophin for neuronal survival and function.

Mechanism: Cysteamine increases BDNF levels by upregulating the expression of the heat shock protein HSJ1b. HSJ1b, in turn, stimulates the formation of clathrin-coated vesicles containing BDNF, promoting its release. Additionally, the inhibition of TG2 by cysteamine may contribute to increased BDNF secretion.

Signaling Pathway:

Cysteamine-mediated enhancement of BDNF signaling.

Nrf2 Signaling Pathway

Cysteamine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Mechanism: While the direct mechanism is still under investigation, it is proposed that cysteamine or its oxidized form, cystamine, can induce the oxidation of cysteine residues on Keap1, the negative regulator of Nrf2. This leads to the stabilization of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant response element (ARE)-containing genes, including those involved in glutathione synthesis.

Signaling Pathway:

Activation of the Nrf2 antioxidant pathway by cysteamine.

mTOR Signaling in Cystinosis

In the context of cystinosis, there is evidence that the accumulation of lysosomal cystine leads to the activation of the mTORC1 signaling pathway.

Mechanism: Cystinosin, the protein defective in cystinosis, appears to play a role in modulating mTORC1 signaling. In the absence of functional cystinosin, the accumulation of cystine is associated with perturbed mTORC1 signaling. While cysteamine can clear the lysosomal cystine, it may not fully reverse the alterations in mTORC1 signaling. This has led to the proposal of combination therapies using cysteamine and mTOR inhibitors for cystinosis.

Signaling Pathway:

Interplay of cysteamine and mTOR signaling in cystinosis.

Conclusion

Cysteamine is a pleiotropic molecule with a growing list of identified molecular targets in mammalian cells. Its well-characterized role in lysosomal cystine depletion forms the basis of its use in treating cystinosis. However, its interactions with transglutaminase 2, its multifaceted antioxidant properties, and its ability to modulate key signaling pathways like BDNF, Nrf2, and mTOR highlight its potential for broader therapeutic applications in neurodegenerative diseases, metabolic disorders, and conditions associated with oxidative stress. Further research into the quantitative aspects of these interactions and the intricate downstream signaling cascades will undoubtedly unveil new therapeutic opportunities for this remarkable aminothiol. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of cysteamine and its derivatives.

References

- 1. 2.5. Intracellular glutathione (GSH) [bio-protocol.org]

- 2. Somatostatin depletion by cysteamine: mechanism and implication for duodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteamine increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Cysteamine Bitartrate: An In-depth Preclinical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteamine bitartrate, an aminothiol compound, is an established therapy for nephropathic cystinosis, a lysosomal storage disorder. Beyond its primary indication, a growing body of preclinical research has illuminated its complex pharmacodynamic profile, revealing potential therapeutic applications in a range of conditions, particularly those linked to mitochondrial dysfunction and oxidative stress. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of cysteamine bitartrate, summarizing key quantitative data, detailing experimental methodologies, and visualizing its impact on critical signaling pathways.

Core Mechanism of Action

The principal mechanism of cysteamine is its ability to deplete cystine. In the lysosome, cysteamine participates in a thiol-disulfide exchange reaction with cystine, forming a mixed disulfide (cysteine-cysteamine) and cysteine. These smaller molecules can then exit the lysosome through specific transporters, thereby reducing the intralysosomal cystine accumulation that is the hallmark of cystinosis.

While initially postulated to enhance the biosynthesis of the major intracellular antioxidant glutathione (GSH) by providing a source of cysteine, preclinical evidence for a direct and significant increase in total glutathione levels is inconsistent.[1][2] Instead, the beneficial effects of cysteamine bitartrate in various disease models appear to stem from a combination of cystine depletion, modulation of oxidative stress, and interaction with key cellular signaling pathways.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of cysteamine bitartrate.

Table 1: In Vitro Efficacy in Human Fibroblasts with Mitochondrial Disease

| Cell Line/Condition | Cysteamine Bitartrate Concentration | Outcome | Result |

| FBXL4 Human Fibroblasts (Metabolic Stress) | 10 µM | Cell Viability | Improved |

| FBXL4 Human Fibroblasts (Chloramphenicol-induced stress) | 10 µM | Cell Viability | 30% increase relative to chloramphenicol-exposed cells[2] |

| Multiple RC complex disease FBXL4 human fibroblasts | 10 to 100 µM | Survival | Improved[1][2] |

| RC complex I disease fibroblasts (Galactose-induced stress) | up to 4 µM | Cell Viability | No rescue |

Table 2: In Vivo Efficacy in C. elegans Model of Mitochondrial Complex I Disease (gas-1(fc21))

| Parameter | Cysteamine Bitartrate Concentration | Duration of Treatment | Result |

| Mitochondrial Oxidant Burden | Micromolar concentrations | 24 hours | Significantly reduced |

| Mitochondrial Membrane Potential | Micromolar concentrations | 24 hours | Significantly improved |

| Fecundity | Micromolar concentrations | Chronic | Modest improvement |

| Lifespan | Micromolar concentrations | Chronic | No significant improvement |

| Aspartate Levels | Various | 24 hours | Increased |

| Total Glutathione Levels | Various | 24 hours | No significant change |

Table 3: In Vivo Efficacy in Zebrafish (Danio rerio) Models of Mitochondrial Dysfunction

| Model | Cysteamine Bitartrate Concentration | Treatment Regimen | Outcome | Result |

| Rotenone-induced Complex I Inhibition | 100 µM | Pre-treatment | Neuroprotection | Protected from brain death and neuromuscular defects |

| Azide-induced Complex IV Inhibition | 100 µM | Pre-treatment from 5 dpf, Azide exposure from 6 dpf for 17h | Prevention of Brain Death | Significantly reduced brain death at 100 to 125 µM azide concentrations |

| surf1-/- model of Leigh Syndrome (Azide-induced stress) | 500 µM | Pre-treatment | Reduction of Oxidized Glutathione (GSSG) | Significantly reduced |

| surf1-/- model of Leigh Syndrome (Azide-induced stress) | 500 µM | Pre-treatment | Restoration of Glutathione Balance | Restored |

| surf1-/- model of Leigh Syndrome (Azide-induced stress) | 500 µM | Pre-treatment | Reduction of ROS | Reduced in azide-treated animals |

Detailed Experimental Protocols

In Vitro Human Fibroblast Studies

1. Cell Culture and Maintenance:

-

Primary human fibroblasts from patients with mitochondrial respiratory chain (RC) disease (e.g., FBXL4 mutations) and healthy controls are cultured in Dulbecco's Modified Eagle Medium (DMEM).

-

The medium is supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and other necessary nutrients.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cysteamine Bitartrate Treatment and Viability Assays:

-

Cysteamine bitartrate is dissolved in sterile water to create a stock solution.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

To induce metabolic stress, the growth medium can be replaced with a galactose-based medium, which forces cells to rely on oxidative phosphorylation for energy production.

-

For chemical-induced stress, cells are co-exposed to a mitochondrial toxin, such as chloramphenicol (e.g., 3 mM for 48 hours), and varying concentrations of cysteamine bitartrate (e.g., 10 µM, 100 µM, 500 µM).

-

Cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue viability assays, which measure metabolic activity.

In Vivo C. elegans Studies

1. Strain Maintenance and Synchronization:

-

The gas-1(fc21) mutant strain, a model for mitochondrial complex I deficiency, and the wild-type N2 Bristol strain are maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source.

-

Age-synchronized populations are obtained by standard bleaching of gravid hermaphrodites to isolate eggs, which are then allowed to hatch and develop to the desired larval stage (e.g., L1 or L4).

2. Cysteamine Bitartrate Administration:

-

Cysteamine bitartrate is dissolved in the liquid S-medium used for culturing worms in 96-well plates.

-

Synchronized worms are transferred to the wells containing the treatment or control medium.

-

Concentrations are typically in the micromolar range.

3. Outcome Measures:

-

Mitochondrial Oxidant Burden: Assessed using fluorescent dyes like MitoSOX Red, which specifically detects mitochondrial superoxide. Worms are incubated with the dye, and fluorescence intensity is quantified using a microplate reader or fluorescence microscopy.

-

Mitochondrial Membrane Potential: Measured using potentiometric dyes such as tetramethylrhodamine, ethyl ester (TMRE). A decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane.

-

Fecundity: The total number of offspring produced by individual hermaphrodites is counted over their reproductive period.

-

Lifespan: The survival of a cohort of age-synchronized worms is monitored daily, and the number of dead worms is recorded.

In Vivo Zebrafish Studies

1. Animal Husbandry and Maintenance:

-

Wild-type (e.g., AB strain) or mutant (e.g., surf1-/-) zebrafish are maintained under standard laboratory conditions (28.5°C on a 14/10-hour light/dark cycle).

-

Embryos are collected after natural spawning and raised in E3 embryo medium.

2. Induction of Mitochondrial Dysfunction and Cysteamine Treatment:

-

To model acute RC dysfunction, zebrafish larvae (e.g., at 6 days post-fertilization, dpf) are exposed to rotenone (complex I inhibitor) or sodium azide (complex IV inhibitor) dissolved in the embryo medium.

-

For neuroprotection studies, larvae are pre-treated with cysteamine bitartrate (e.g., 100 µM starting at 5 dpf) prior to and during exposure to the mitochondrial toxin.

3. Assessment of Neuroprotection and Neuromuscular Function:

-

Brain Death: Assessed visually by the appearance of a gray, opaque brain phenotype.

-

Neuromuscular Defects: Evaluated by observing spontaneous movement and the response to a tactile stimulus (touch-escape response).

-

Survival: The number of surviving larvae is counted at specified time points after toxin exposure.

Signaling Pathways Modulated by Cysteamine Bitartrate

Cysteamine bitartrate has been shown to influence several key signaling pathways, particularly in the context of cellular stress and mitochondrial dysfunction.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. In preclinical models of mitochondrial disease, mTOR signaling can be dysregulated. Cysteamine bitartrate has been observed to normalize the expression of some mTOR pathway genes in C. elegans with RC disease, although this effect was not consistently observed in human fibroblasts.

References

The Role of Cysteamine in Reducing Intracellular Cystine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystinosis is a rare lysosomal storage disorder characterized by the pathological accumulation of cystine within lysosomes, leading to cellular dysfunction and multi-organ damage. The primary therapeutic intervention for cystinosis is the administration of cysteamine, a thiol-containing aminothiol that effectively reduces intralysosomal cystine levels. This technical guide provides an in-depth overview of the core mechanism of cysteamine action, presents quantitative data on its efficacy, details the experimental protocols for measuring intracellular cystine, and illustrates the key pathways and workflows through diagrams.

Core Mechanism of Cysteamine Action

Cystinosis is caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. A defect in this transporter leads to the accumulation and crystallization of cystine within the lysosomes of various cells throughout the body.[1]

Cysteamine therapy aims to bypass this defective transport mechanism. The process can be summarized in the following steps:

-

Lysosomal Entry: Cysteamine enters the lysosome via a yet-to-be-fully-elucidated transport mechanism.[2]

-

Disulfide Exchange Reaction: Inside the acidic environment of the lysosome, cysteamine, a small aminothiol, participates in a disulfide exchange reaction with cystine. This reaction cleaves the disulfide bond of cystine.

-

Formation of Mixed Disulfide and Cysteine: The reaction produces two more soluble compounds: cysteine and a mixed disulfide of cysteine and cysteamine (cysteine-cysteamine).[3][4]

-

Lysosomal Egress: These products are then transported out of the lysosome into the cytoplasm via different, intact transporter systems. Cysteine is thought to exit through a specific cysteine transporter, while the cysteine-cysteamine mixed disulfide is transported by the lysine transporter, PQLC2.[5]

This mechanism effectively reduces the concentration of cystine within the lysosome, preventing crystal formation and subsequent cellular damage.

Quantitative Efficacy of Cysteamine

The efficacy of cysteamine is primarily monitored by measuring the cystine content in white blood cells (WBCs), specifically polymorphonuclear leukocytes. The therapeutic goal is to maintain WBC cystine levels below 1 nmol half-cystine/mg protein.

Table 1: Efficacy of Immediate-Release (IR) vs. Delayed-Release (DR) Cysteamine in reducing WBC Cystine Levels

| Study Population | Treatment Group | Baseline WBC Cystine (nmol ½ cystine/mg protein) (Mean ± SD) | Post-treatment WBC Cystine (nmol ½ cystine/mg protein) (Mean ± SD) | Reference |

| 43 patients with nephropathic cystinosis | Immediate-Release (Cystagon®) | - | 0.54 ± 0.05 | |

| 43 patients with nephropathic cystinosis | Delayed-Release (RP103) | - | 0.62 ± 0.05 | |

| 15 treatment-naïve patients <6 years old | Delayed-Release (DR-cysteamine) | 3.2 ± 3.0 | 0.8 ± 0.8 |

Table 2: Cystine Levels in Different Cell Types in Cystinosis

| Cell Type | Condition | Cystine Level (nmol ½ cystine/mg protein) (Mean ± SD) | Reference |

| Conditionally immortalized proximal tubular epithelial cells (ciPTECs) | Healthy Control | 0.057 ± 0.022 | |

| Conditionally immortalized proximal tubular epithelial cells (ciPTECs) | Cystinotic | 2.22 ± 0.43 | |

| Skin Fibroblasts | Cystinotic | 3.40 | |

| Conditionally immortalized podocytes (ciPODOs) | Cystinotic | 8.59 ± 0.62 |

Experimental Protocols for Intracellular Cystine Measurement

Accurate quantification of intracellular cystine is crucial for the diagnosis and therapeutic monitoring of cystinosis. The gold standard method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

General Workflow for Intracellular Cystine Measurement

References

- 1. Measurement of cystine in granulocytes using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteamine bitartrate delayed‐release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open‐label study of treatment‐naïve patients <6 years of age with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New method for determining cystine in leukocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thiol-Disulfide Exchange Reaction of Cysteamine with Cystine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the thiol-disulfide exchange reaction between cysteamine and cystine. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the reaction's mechanism, kinetics, and the critical factors that influence its progression. This document also presents detailed experimental protocols for monitoring the reaction and summarizes key quantitative data to support further research and application.

Introduction

The thiol-disulfide exchange reaction is a fundamental process in biochemistry, playing a crucial role in protein folding, redox signaling, and the regulation of enzyme activity. The specific reaction between the aminothiol cysteamine and the disulfide-containing amino acid cystine is of significant interest, particularly due to its therapeutic application in the treatment of cystinosis, a rare lysosomal storage disease. In this condition, cysteamine facilitates the depletion of accumulated cystine from lysosomes by converting it into more readily transportable forms.[1] A thorough understanding of this reaction is paramount for optimizing existing therapies and developing novel therapeutic strategies.

Reaction Mechanism

The thiol-disulfide exchange reaction between cysteamine and cystine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are as follows:

-

Deprotonation of Cysteamine: The thiol group (-SH) of cysteamine is in equilibrium with its deprotonated form, the thiolate anion (-S⁻). This equilibrium is pH-dependent, with higher pH favoring the formation of the more nucleophilic thiolate. The pKa of the thiol group in cysteamine is approximately 8.3.

-

Nucleophilic Attack: The highly reactive thiolate anion of cysteamine acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the cystine molecule.

-

Formation of a Mixed Disulfide: This attack leads to the cleavage of the disulfide bond in cystine and the formation of a transient mixed disulfide intermediate, composed of one molecule of cysteine and one molecule of cysteamine linked by a disulfide bond.

-

Release of a Cysteine Thiolate: The other sulfur atom of the original cystine molecule is released as a cysteine thiolate anion. This anion subsequently protonates to form cysteine.

-

Further Reaction (optional): The mixed disulfide can potentially undergo a subsequent thiol-disulfide exchange reaction with another molecule of cysteamine, which would result in the formation of cystamine (the disulfide of cysteamine) and another molecule of cysteine.

The overall reaction can be summarized as:

Cysteamine + Cystine ⇌ Cysteine-Cysteamine Mixed Disulfide + Cysteine

This reaction effectively breaks down the cystine molecule, facilitating its transport out of the lysosome in the context of cystinosis.

Reaction Mechanism Diagram

Caption: SN2 mechanism of thiol-disulfide exchange.

Quantitative Data

The rate and equilibrium of the thiol-disulfide exchange reaction between cysteamine and cystine are influenced by several factors, most notably pH and the concentrations of the reactants. The following table summarizes key quantitative parameters relevant to this reaction.

| Parameter | Value/Range | Conditions | Reference |

| pKa of Cysteamine Thiol Group | ~8.3 | Aqueous solution, 25°C | General chemical data |

| Optimal pH for Reaction | Neutral to Alkaline | Increased thiolate concentration | [3] |

| Second-order Rate Constant (k) | Varies with pH | Typically in the range of 1-100 M⁻¹s⁻¹ for similar reactions | [4] |

| Equilibrium Constant (Keq) | Dependent on redox potentials | Favors mixed disulfide formation | [4] |

| Redox Potential (E°') of Cys/CySS | -226 mV | pH 7.0 |

Experimental Protocols

Monitoring the thiol-disulfide exchange reaction between cysteamine and cystine can be achieved through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the reactants and products.

Protocol 1: Monitoring Reaction Kinetics using RP-HPLC

This protocol outlines a method for quantifying cysteamine, cystine, cysteine, and the mixed disulfide using reverse-phase HPLC with UV detection.

Materials:

-

Cysteamine hydrochloride

-

L-Cystine

-

L-Cysteine

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Sodium 1-heptanesulfonate (ion-pairing agent)

-

Deionized water

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Standards:

-

Prepare stock solutions of cysteamine, cystine, and cysteine in a suitable solvent (e.g., 0.1 M HCl).

-

Prepare a series of calibration standards by diluting the stock solutions in the mobile phase.

-

-

Reaction Setup:

-

Prepare a solution of cystine in the reaction buffer.

-

Initiate the reaction by adding a known concentration of cysteamine to the cystine solution at a controlled temperature (e.g., 37°C).

-

-

Sample Collection and Quenching:

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., an equal volume of 1 M HCl) to stop the thiol-disulfide exchange by protonating the thiols.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase would be an aqueous solution containing an ion-pairing agent (e.g., 4 mM sodium 1-heptanesulfonate) and an organic modifier (e.g., acetonitrile) with an acidic pH (e.g., 0.1% phosphoric acid). The exact composition may need optimization.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at 215 nm.

-

Inject the quenched samples and standards onto the HPLC system.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to cysteamine, cystine, cysteine, and the mixed disulfide based on the retention times of the standards.

-

Plot the concentrations of reactants and products as a function of time to determine the reaction kinetics.

-

Experimental Workflow Diagram

Caption: HPLC-based experimental workflow.

Factors Influencing the Reaction

Several factors can significantly impact the rate and extent of the thiol-disulfide exchange reaction between cysteamine and cystine:

-

pH: As the reaction is driven by the nucleophilic attack of the thiolate anion, the pH of the solution is a critical parameter. Increasing the pH above the pKa of the thiol group of cysteamine (~8.3) increases the concentration of the thiolate anion, thereby accelerating the reaction rate. Conversely, at acidic pH, the thiol group is predominantly protonated, and the reaction rate is significantly slower.

-

Temperature: Like most chemical reactions, the rate of thiol-disulfide exchange increases with temperature due to the increased kinetic energy of the reacting molecules.

-

Concentration of Reactants: The reaction is bimolecular, so its rate is directly proportional to the concentrations of both cysteamine and cystine.

-

Solvent: The polarity and hydrogen-bonding capacity of the solvent can influence the stability of the reactants, transition state, and products, thereby affecting the reaction rate.

-

Presence of Catalysts: Metal ions can potentially catalyze the oxidation of thiols, which can be a competing reaction. Therefore, the use of chelating agents like EDTA may be necessary in some experimental setups to prevent side reactions.

Biological and Therapeutic Significance

The primary therapeutic application of the thiol-disulfide exchange reaction between cysteamine and cystine is in the management of cystinosis. Cystinosis is a genetic disorder characterized by the accumulation of cystine crystals within the lysosomes of cells, leading to widespread organ damage. Cysteamine, as a small molecule, can enter the lysosomes and react with the accumulated cystine. The products of this reaction, cysteine and the cysteine-cysteamine mixed disulfide, are then able to exit the lysosome via specific transporters, effectively clearing the cystine buildup.

Conclusion

The thiol-disulfide exchange reaction between cysteamine and cystine is a well-characterized process with significant biological and therapeutic implications. Its SN2 mechanism, driven by the nucleophilic thiolate of cysteamine, is highly dependent on pH. A thorough understanding of the kinetics and the factors influencing this reaction is essential for optimizing its application in the treatment of cystinosis and for exploring its potential in other areas of drug development and biochemical research. The experimental protocols provided in this guide offer a robust framework for the quantitative analysis of this important reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol disulfide exchange reactions in human serum albumin: the apparent paradox of the redox transitions of Cys34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-equilibrium thermodynamics of thiol/disulfide redox systems: A perspective on redox systems biology - PMC [pmc.ncbi.nlm.nih.gov]

Cysteamine Hydrochloride vs. Cysteamine Bitartrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of cysteamine hydrochloride and cysteamine bitartrate for research applications. It covers their chemical and physical properties, stability, and pharmacokinetic profiles, supported by experimental protocols and visual diagrams of relevant biological pathways.

Core Chemical and Physical Properties

Cysteamine hydrochloride (HCl) and cysteamine bitartrate are the two most common salt forms of the active pharmaceutical ingredient cysteamine. The choice between these salts can be critical for experimental design, formulation, and interpretation of results. Below is a summary of their key properties.

| Property | Cysteamine Hydrochloride | Cysteamine Bitartrate | Source(s) |

| Molecular Formula | C₂H₇NS·HCl | C₂H₇NS·C₄H₆O₆ | [1] |

| Molecular Weight | 113.61 g/mol | 227.24 g/mol | [1] |

| Appearance | White crystalline solid | White powder | [1] |

| Solubility | Freely soluble in water | Freely soluble in water | [1] |

| Stability | Hygroscopic; forms a eutectic mixture with water at low temperatures, leading to rapid dissolution. Stable at up to 35% relative humidity. | Less hygroscopic than the hydrochloride form, which may improve stability over time. | [1] |

| Odor | Disagreeable | Disagreeable |

Pharmacokinetic Profile: A Comparative Overview

A key consideration for in vivo research is the pharmacokinetic behavior of the cysteamine salt. A study in healthy adult male volunteers directly compared the bioavailability of cysteamine hydrochloride, cysteamine bitartrate, and phosphocysteamine. The results indicated no statistically significant difference in the relative bioavailability between the three forms.

| Parameter | Cysteamine Hydrochloride | Cysteamine Bitartrate | Phosphocysteamine | Source(s) |

| AUC (0, ∞) (μmol l⁻¹h) | 169 ± 51 | 173 ± 49 | 158 ± 46 | |

| Cmax (μmol l⁻¹) | 66 ± 25.5 | 63 ± 20 | 59 ± 12 | |

| tmax (h) | 0.88 (0.25–2) | 0.88 (0.25–2) | 1.25 (0.25–2) |

Note: While the study concluded that none of the three forms has a clear advantage in terms of pharmacokinetics and tolerance, it's important to consider that these findings are from a single study in healthy volunteers. The choice of salt for in vivo studies may still be influenced by factors such as the specific animal model, the route of administration, and the formulation.

Key Research Applications and Mechanisms of Action

Cysteamine is primarily researched for its role in treating cystinosis, a rare lysosomal storage disease. Its therapeutic effect stems from its ability to deplete the accumulation of cystine within lysosomes. Beyond cystinosis, cysteamine's antioxidant properties have led to its investigation in other conditions.

Cystine Depletion in Cystinosis

In cystinosis, a defective lysosomal transporter, cystinosin, leads to the buildup of cystine crystals within lysosomes, causing cellular damage. Cysteamine enters the lysosome and reacts with cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine. These smaller molecules can then exit the lysosome via other transporters, thereby reducing the intracellular cystine load.

Antioxidant Effects

Cysteamine exhibits antioxidant properties, which are attributed to its thiol group. It can act as a radical scavenger and may help reduce oxidative stress. Studies have shown that cysteamine bitartrate treatment can lead to a significant reduction in protein oxidation.

Modulation of mTOR Signaling

Recent research has implicated the mTOR (mechanistic target of rapamycin) signaling pathway in the pathophysiology of cystinosis. The accumulation of lysosomal cystine appears to activate the mTORC1 complex. While cysteamine effectively reduces cystine levels, it does not fully reverse all the downstream effects of perturbed mTOR signaling, suggesting a complex interplay. Cystine has also been shown to activate the mTORC2 complex. Cysteamine's primary role in this context is likely the indirect modulation of mTOR signaling through the reduction of intracellular cystine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to cysteamine research.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the cytotoxicity of cysteamine.

Objective: To assess the effect of cysteamine hydrochloride or bitartrate on cell viability.

Materials:

-

Cells in culture (e.g., fibroblast cell line)

-

96-well microtiter plates

-

Cysteamine hydrochloride or cysteamine bitartrate stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of cysteamine hydrochloride or cysteamine bitartrate in complete cell culture medium.

-